1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYXUXZCBMWGQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380576 | |
| Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-18-5 | |
| Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazole ring is formed through a cyclocondensation reaction between hydrazine derivatives and β-keto esters. For example:
Hydrolysis to Carboxylic Acid
The ester group at the 4-position of the pyrazole ring is hydrolyzed to yield the carboxylic acid:
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Reagents : Aqueous NaOH (2M) in methanol.
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Conditions : Stirring at 60°C for 6 hours, followed by acidification with HCl to pH 2–3.
Conversion to Acyl Chloride
The carboxylic acid is converted to the target acyl chloride using chlorinating agents. Two primary methods are employed:
Thionyl Chloride (SOCl₂) Method
This is the most widely used approach due to its high efficiency and scalability:
Table 1: Optimization of SOCl₂ Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| SOCl₂ Equivalents | 2.5–3.0 | <2.5: Incomplete conversion |
| Reaction Time | 18–24 hours | Shorter durations reduce yield |
| Solvent | 1,2-Dichloroethane | Enhances reagent solubility |
Oxalyl Chloride [(COCl)₂] Method
An alternative for acid-sensitive substrates:
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Reagents : Oxalyl chloride (1.5 equivalents) with catalytic DMF.
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Conditions :
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety:
Continuous Flow Reactor Systems
Solvent Recycling
-
Process : Distillation recovery of 1,2-dichloroethane (≥95% efficiency).
Reaction Monitoring and Quality Control
Analytical Techniques
Impurity Profiling
Common impurities include:
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Hydrolysis Product : ≤0.5% (controlled via anhydrous conditions).
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Diacyl Chloride : ≤0.3% (minimized by stoichiometric reagent use).
Comparative Analysis of Methods
Table 2: Thionyl Chloride vs. Oxalyl Chloride
| Parameter | SOCl₂ Method | (COCl)₂ Method |
|---|---|---|
| Cost | $25–30/kg | $40–45/kg |
| Reaction Time | 18–24 hours | 2–4 hours |
| Byproduct Handling | SO₂ gas evolution | CO, CO₂ generation |
| Scalability | High | Moderate |
Challenges and Mitigation Strategies
Moisture Sensitivity
-
Mitigation : Use of molecular sieves and inert atmosphere (N₂/Ar).
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and hydrogen peroxide (H2O2) for oxidation. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Pyrazole-4-carbonyl chlorides exhibit variability in reactivity, solubility, and stability depending on substituents. Key comparisons include:
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl Chloride (CAS 288252-38-0)
- Molecular Formula : C₁₁H₈Cl₂N₂O
- Molecular Weight : 255.09 g/mol .
- Key Differences: Substituent: Methyl group at position 5 (vs. propyl in the target compound).
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl Chloride
- Key Differences: Substituents: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups introduce strong electron-withdrawing effects. Reactivity: Enhanced electrophilicity at the carbonyl carbon due to electron withdrawal, making it more reactive in nucleophilic acyl substitution reactions . Applications: Likely used in high-performance materials or pharmaceuticals where electron-deficient intermediates are required.
1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS 63874-99-7)
Structural and Electronic Comparisons
Computational studies (e.g., DFT analyses) highlight how substituents influence electronic properties:
- Electron-Donating vs. Withdrawing Groups: The propyl group in the target compound is electron-donating, slightly deactivating the pyrazole ring compared to electron-withdrawing groups like -CF₃ or -NO₂ . 4-Chlorophenyl: The chloro substituent provides moderate electron withdrawal, stabilizing the carbonyl chloride moiety through resonance .
Data Tables
Table 1: Comparative Properties of Pyrazole-4-carbonyl Chlorides
Table 2: Substituent Impact on Reactivity
Biological Activity
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, with the CAS number 175137-18-5, is a compound that has garnered attention due to its potential biological activities. This pyrazole derivative is characterized by its unique molecular structure, which includes a chlorophenyl group and a propyl chain, contributing to its pharmacological properties. The compound's molecular formula is C13H12ClN2O, and it has a molecular weight of approximately 283.15 g/mol .
Pharmacological Significance
The pyrazole scaffold is well-known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research has indicated that compounds within this class can interact with various biological targets, leading to therapeutic effects across multiple disease states.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives achieved up to 85% inhibition of TNF-α at concentrations of 10 µM, outperforming traditional anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound's antimicrobial activity has been evaluated against various bacterial strains. Studies have shown that similar pyrazole derivatives possess effective antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. For example, modifications to the pyrazole structure have resulted in enhanced activity against these bacteria, indicating the importance of specific functional groups in achieving desired antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation by the National Cancer Institute (NCI) screened several pyrazole derivatives for their antitumor activity. Compounds derived from similar structures exhibited broad-spectrum antitumor effects against multiple cancer cell lines, with some demonstrating GI50 values in the nanomolar range .
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) | Notable Activity |
|---|---|---|---|---|
| Compound 14 | 0.08 | 15.8 | 64.6 | High sensitivity against leukemia cell lines |
| Compound 11 | 0.20 | 11.7 | 87.1 | Broad spectrum activity against various tumors |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of pyrazoles is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can significantly influence pharmacological outcomes. For instance, the introduction of electron-withdrawing groups like chlorine at the para position of the phenyl ring enhances anti-inflammatory and anticancer activities .
Case Studies
- Anti-inflammatory Effects : A study conducted on a series of pyrazole derivatives revealed that compounds with alkyl substituents showed superior anti-inflammatory activity compared to their unsubstituted counterparts. The most potent derivative inhibited COX enzymes effectively, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Research involving a novel series of pyrazoles demonstrated significant inhibition against Candida albicans and Klebsiella pneumoniae. These findings support the notion that structural variations can lead to enhanced antimicrobial properties .
- Antitumor Screening : The NCI's screening highlighted several pyrazole derivatives with promising anticancer profiles. Compounds were tested against a panel of tumor cell lines, revealing that modifications led to increased potency and specificity towards certain cancer types .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods to confirm the identity of 1-(4-chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions. The propyl chain (δ 0.8–1.6 ppm for CH, δ 1.2–1.7 ppm for CH) and aromatic protons (δ 7.3–7.5 ppm for 4-chlorophenyl) should align with predicted splitting patterns .
- Infrared (IR) Spectroscopy : Confirm the carbonyl chloride group (C=O stretch at ~1770–1810 cm) and C–Cl bonds (600–800 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for CHClNO (m/z 283.15) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of acyl chloride vapors, which are irritants.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents. Avoid water due to potential hydrolysis .
Q. How is this compound typically synthesized?
- Methodological Answer :
- Step 1 : Condensation of 4-chlorophenylhydrazine with a β-keto ester (e.g., ethyl 3-oxohexanoate) to form the pyrazole ring.
- Step 2 : Hydrolysis of the ester to the carboxylic acid using NaOH or LiOH.
- Step 3 : Conversion to acyl chloride using thionyl chloride (SOCl) or oxalyl chloride under anhydrous conditions .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole-ring formation be addressed during synthesis?
- Methodological Answer :
- Reagent Optimization : Use directing groups (e.g., trifluoromethyl) or Lewis acids (e.g., ZnCl) to control substitution patterns .
- Temperature Control : Lower reaction temperatures (0–5°C) favor kinetic control, reducing byproducts.
- Theoretical Modeling : Density Functional Theory (DFT) calculations predict transition states to identify favorable pathways .
Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?
- Methodological Answer :
- Data Validation : Cross-validate X-ray diffraction data with computational models (e.g., Mercury or Olex2 software).
- Twinning Analysis : Address low data-to-parameter ratios (e.g., <15:1) by refining twinning matrices or collecting higher-resolution datasets .
- Hydrogen Bonding Networks : Analyze intermolecular interactions (e.g., C–H···O or π-π stacking) to explain deviations in bond angles .
Q. How can computational methods enhance experimental characterization?
- Methodological Answer :
- DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) using Gaussian or ORCA software. Compare with experimental data to confirm assignments .
- Molecular Electrostatic Potential (MEP) Maps : Identify reactive sites for nucleophilic/electrophilic attacks, aiding in derivatization planning .
Q. What are the common pitfalls in acyl chloride stability studies, and how are they mitigated?
- Methodological Answer :
- Moisture Control : Use molecular sieves or anhydrous solvents (e.g., dry CHCl) to prevent hydrolysis.
- Storage Conditions : Store at –20°C under inert gas (Ar/N).
- Kinetic Monitoring : Track degradation via -NMR (disappearance of C=O signal) or FTIR .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
